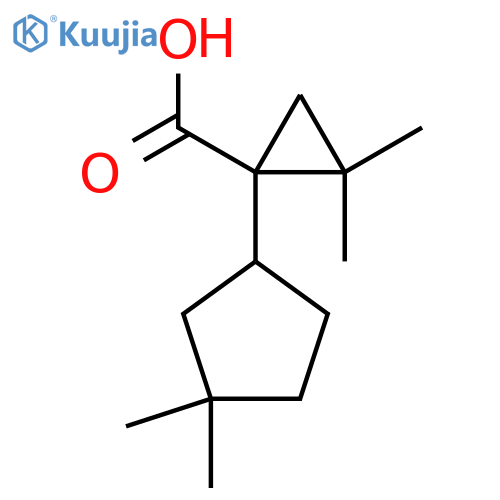Cas no 2229521-94-0 (1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

2229521-94-0 structure
商品名:1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- EN300-1813969
- 2229521-94-0
-
- インチ: 1S/C13H22O2/c1-11(2)6-5-9(7-11)13(10(14)15)8-12(13,3)4/h9H,5-8H2,1-4H3,(H,14,15)
- InChIKey: XMBGWMJQOVXXIC-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2CCC(C)(C)C2)CC1(C)C)=O
計算された属性
- せいみつぶんしりょう: 210.161979940g/mol
- どういたいしつりょう: 210.161979940g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 37.3Ų
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1813969-0.25g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 0.25g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1813969-1.0g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 1g |
$1785.0 | 2023-05-23 | ||
| Enamine | EN300-1813969-0.5g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 0.5g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1813969-1g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 1g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1813969-10g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 10g |
$5159.0 | 2023-09-19 | ||
| Enamine | EN300-1813969-2.5g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 2.5g |
$2351.0 | 2023-09-19 | ||
| Enamine | EN300-1813969-5.0g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 5g |
$5179.0 | 2023-05-23 | ||
| Enamine | EN300-1813969-0.1g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 0.1g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1813969-10.0g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 10g |
$7681.0 | 2023-05-23 | ||
| Enamine | EN300-1813969-0.05g |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
2229521-94-0 | 0.05g |
$1008.0 | 2023-09-19 |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
2229521-94-0 (1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropane-1-carboxylic acid) 関連製品
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
